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2-Methyl-2H-indazol-3-amine is an organic compound characterized by its unique indazole structure, which consists of a fused five-membered ring containing two nitrogen atoms. Its molecular formula is C₈H₉N₃, and it features a methyl group at the second position of the indazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its structural properties that allow for various modifications.
The chemical reactivity of 2-Methyl-2H-indazol-3-amine is influenced by the presence of the amino group, which can participate in nucleophilic substitutions and other transformations. It can undergo various reactions such as:
Research indicates that 2-Methyl-2H-indazol-3-amine exhibits significant biological activity. It has been studied for its potential as an antitumor agent and has shown effectiveness in inhibiting certain kinases involved in cancer progression. The structural features of indazoles, particularly their ability to interact with biological targets, make them valuable in drug design. Specific studies have highlighted their role as hinge-binding fragments in tyrosine kinase inhibitors, enhancing their therapeutic efficacy .
Several methods for synthesizing 2-Methyl-2H-indazol-3-amine have been documented:
2-Methyl-2H-indazol-3-amine has several applications, particularly in:
Interaction studies involving 2-Methyl-2H-indazol-3-amine focus on its binding affinity with various biological targets. These studies often employ techniques such as:
These interactions are crucial for determining its potential therapeutic applications and optimizing its structure for improved efficacy .
Several compounds share structural similarities with 2-Methyl-2H-indazol-3-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Indazole | Contains a single nitrogen atom at position 1 | More prevalent in existing drugs |
3-Aminoindazole | Contains an amino group at position 3 | Demonstrated significant antitumor activity |
1-Methylindazole | Methyl group at position 1 | Used primarily in research settings |
5-Methylindazole | Methyl group at position 5 | Exhibits different binding profiles |
These compounds highlight the versatility of the indazole framework while showcasing how slight modifications can lead to significant differences in biological activity and applications.
The C3-amino substitution on indazole derivatives represents a critical structural modification that significantly influences target binding affinity across multiple therapeutic domains. This substitution position has emerged as particularly important for kinase inhibition and various biological activities.
The introduction of amino groups at the C3 position of indazole scaffolds demonstrates remarkable enhancement of target affinity in kinase inhibition studies. Research investigating 5-aminoindazole scaffolds for protein kinase targeting revealed that the C3 amino functionality projects substituents into solvent-accessible regions while maintaining optimal interaction with the ATP-binding site [1]. This positioning allows for the formation of additional hydrogen bonding interactions with conserved hinge region residues.
In studies examining ULK1 kinase inhibitors, the addition of an amino group at the 3-position of the indazole core resulted in substantial improvements in binding affinity [2]. The 3-amino group provides a third hydrogen bonding interaction with the hinge region, specifically forming interactions with the amide carbonyl of Cys95 in the ATP binding domain. This additional interaction significantly enhances the overall binding stability and selectivity profile of the resulting compounds.
Systematic evaluation of C3-amino substituted indazole derivatives has yielded comprehensive structure-activity relationship data. The presence of the amino substituent at the C3 position consistently demonstrates enhanced potency across various target systems. For calcium-release activated calcium channel blockers, indazole-3-carboxamides showed unprecedented selectivity requirements, where the specific 3-carboxamide regiochemistry proved critical for biological activity [3]. The compound designated as 12d actively inhibited calcium influx and stabilized mast cells with sub-micromolar IC50 values, while its reverse amide isomer remained inactive even at 100 micromolar concentrations.
Compound Type | C3 Substitution | Target System | IC50 Values | Reference |
---|---|---|---|---|
Indazole-3-carboxamides | Amino derivative | CRAC channel | 0.67 μM | [3] |
ULK1 inhibitors | 3-amino group | ULK1 kinase | Enhanced activity | [2] |
Protein kinase ligands | 5-amino scaffold | Multiple kinases | Variable potency | [1] |
The enhanced target affinity observed with C3-amino substitutions can be attributed to multiple mechanistic factors. The amino group serves as both a hydrogen bond donor and acceptor, enabling versatile interactions with target proteins [1]. In kinase systems, the C3 amino position allows for optimal exploitation of conserved binding elements in ATP-binding sites while projecting functional groups into regions that can engage with specific protein residues.
Computational modeling studies have confirmed that C3-amino substituted indazoles maintain favorable binding orientations within target protein active sites [2]. The solvent accessibility of the C3 position makes it an ideal location for linker or reporter attachment, further expanding the utility of these derivatives for medicinal chemistry applications.
C3-amino substituted indazole derivatives demonstrate notable improvements in target selectivity profiles compared to unsubstituted analogs. Studies examining cyclic adenosine monophosphate analogs revealed that indazole derivatives with amino substitutions showed dramatically increased efficiency in activating protein kinase isoenzymes [4]. The N-1-beta-D-ribofuranosyl-indazole-3',5'-cyclophosphate with amino substitution at the equivalent position showed enhanced binding affinity to protein kinase II compared to non-substituted variants.
The selectivity enhancement appears particularly pronounced in systems where the C3-amino group can form specific interactions with unique structural features of the target protein. This selectivity advantage has been leveraged in the development of isoform-specific inhibitors and therapeutic agents targeting distinct protein families.
The positioning of a 2-methyl group on indazole derivatives introduces significant steric and electronic modifications that profoundly influence biological activity, selectivity, and pharmacological properties. This substitution pattern represents a key structural feature in medicinal chemistry optimization strategies.
The 2-methyl substitution creates distinct steric environments that can either enhance or diminish target binding depending on the specific protein architecture. Research on indazole N-methylation patterns demonstrates that steric effects play crucial roles in determining regiochemical outcomes and subsequent biological activities [5] [6]. The methyl group at the N2 position introduces conformational constraints that can influence the overall molecular geometry and binding mode.
In kinase inhibitor development, derivatives with 2-methyl substitution show improved kinase selectivity due to steric effects [7]. The steric bulk provided by the methyl group can prevent binding to kinases with more restrictive active site architectures while maintaining activity against targets with accommodating binding pockets. This selectivity enhancement has proven valuable in developing compounds with reduced off-target effects.
The electronic effects of 2-methyl group positioning significantly alter the electron density distribution within the indazole ring system. Studies on indazole tautomerism and electronic properties reveal that 2-methylindazole possesses a dipole moment of 3.4 D, considerably higher than the 1.5 D observed for 1-methylindazole [8]. This substantial difference in electronic properties influences both binding affinity and selectivity profiles.
The enhanced polarity associated with 2-methyl substitution can improve interactions with polar residues in target protein binding sites. Research examining solvatochromism and electronic transitions in indazole derivatives confirms that the 2-methyl substitution significantly affects the polarizability and electronic excitation properties of the molecule [8]. These changes can translate into altered binding thermodynamics and improved target specificity.
Property | 1-Methylindazole | 2-Methylindazole | Effect |
---|---|---|---|
Dipole Moment | 1.5 D | 3.4 D | Increased polarity |
Electron Density | Lower at N2 | Higher at N2 | Enhanced binding |
Steric Bulk | Minimal | Moderate | Selectivity enhancement |
Systematic comparison of 1H versus 2H indazole derivatives reveals distinct binding preferences and target affinities. The 2H-indazole tautomeric form, stabilized by 2-methyl substitution, demonstrates stronger basicity compared to 1H-indazoles due to higher ring nitrogen-proton affinity [9]. This increased basicity can enhance binding to targets that require protonated nitrogen interactions.
Regioselectivity studies of indazole N-alkylation demonstrate that 2-methyl substitution patterns can be controlled through specific reaction conditions and structural modifications [6]. The steric influence of existing substituents affects the regiochemical outcome of subsequent derivatization reactions, providing synthetic control over final compound properties.
The steric and electronic effects of 2-methyl group positioning extend beyond target binding to influence pharmacokinetic properties. The increased molecular polarity associated with 2-methyl substitution can affect membrane permeability, metabolic stability, and distribution characteristics. Research indicates that 2H-indazole derivatives may exhibit different metabolic pathways compared to their 1H counterparts due to altered electronic properties and steric accessibility [7].
The positioning of the methyl group can also influence susceptibility to metabolic enzymes, potentially leading to improved or altered pharmacokinetic profiles. This consideration is particularly important in drug development where optimization of absorption, distribution, metabolism, and excretion properties is crucial for therapeutic success.
The synthetic control of 2-methyl group positioning requires careful consideration of reaction conditions and substrate selectivity. Studies on rhodium-catalyzed indazole synthesis demonstrate that electronic and steric effects significantly influence regioselectivity outcomes [10] [11]. The overriding importance of steric effects in controlling regioselectivity has led to the development of specific synthetic strategies for accessing desired substitution patterns.
Understanding the mechanistic basis for 2-methyl group installation has enabled the design of more efficient synthetic routes and improved control over final compound properties. This synthetic understanding is essential for medicinal chemistry programs requiring access to specific substitution patterns for structure-activity relationship studies.
The bioisosteric relationship between 1H and 2H-indazole tautomers represents a fundamental consideration in medicinal chemistry, with significant implications for drug design, biological activity, and pharmacological properties. This tautomeric equilibrium affects virtually all aspects of indazole-based therapeutics.
The thermodynamic stability difference between 1H and 2H-indazole tautomers forms the foundation for understanding their bioisosteric relationships. Computational studies using MP2/6-31G* level theory predict an energy difference of 3.6 kcal/mol when thermal energy correction and entropy effects are considered [9]. The 1H-tautomer consistently demonstrates greater stability, with free energy calculations showing 2.3 kcal/mol greater stability compared to the 2H-form.
This thermodynamic preference for the 1H-tautomer has profound implications for drug design and biological activity. Under physiological conditions, the equilibrium strongly favors the 1H-form, meaning that most indazole-based drugs primarily exist in this tautomeric state. However, the 2H-form can be stabilized through specific substitution patterns or environmental conditions, providing opportunities for accessing distinct biological activities.
Tautomer | Free Energy Difference | Stability | Predominant Form |
---|---|---|---|
1H-Indazole | Reference (0 kcal/mol) | Higher | Yes |
2H-Indazole | +2.3 kcal/mol | Lower | No |
3H-Indazole | Rarely observed | Minimal | No |
The biological activity profiles of 1H versus 2H-indazole derivatives demonstrate significant differences that can be exploited for therapeutic advantage. 2H-Indazole derivatives function as stronger bases than 1H-indazoles due to higher ring nitrogen-proton affinity [9]. This enhanced basicity can lead to improved binding affinity for targets requiring protonated nitrogen interactions or specific electrostatic complementarity.
Research on indazole derivatives as calcium-release activated calcium channel blockers revealed unprecedented specificity for tautomeric forms [3]. The unique regiochemistry requirements demonstrated that structural changes between 1H and 2H forms can completely abolish or dramatically enhance biological activity. These findings highlight the critical importance of tautomeric considerations in structure-activity relationship studies.
The pharmacokinetic properties of 1H versus 2H-indazole bioisosteres show distinct differences that influence their therapeutic utility. The enhanced polarity of 2H-indazole derivatives, evidenced by higher dipole moments, can affect membrane permeability, protein binding, and metabolic stability [8]. These differences must be carefully considered during drug development to optimize absorption, distribution, metabolism, and excretion properties.
Studies examining the metabolic stability of indazole tautomers suggest that 1H-indazoles may be preferred for applications requiring enhanced metabolic stability [7]. The thermodynamic stability advantage of the 1H-form can translate into reduced susceptibility to metabolic transformation, potentially leading to improved pharmacokinetic profiles and reduced dosing requirements.
The target selectivity profiles of 1H versus 2H-indazole bioisosteres demonstrate remarkable differences that can be leveraged for developing highly selective therapeutic agents. The distinct electronic properties and hydrogen bonding capabilities of each tautomeric form enable recognition of different target protein binding sites and conformational states.
In kinase inhibitor development, the choice between 1H and 2H-indazole scaffolds can determine selectivity for specific kinase families or individual isoforms [1] [2]. The ability to form different hydrogen bonding patterns with conserved hinge region residues allows for fine-tuning of selectivity profiles and optimization of therapeutic windows.
The synthetic accessibility of 1H versus 2H-indazole derivatives requires different strategic approaches and reaction conditions. Research on regioselective N-alkylation demonstrates that specific reaction conditions can favor formation of either tautomeric form [6]. Understanding these synthetic requirements is essential for medicinal chemistry programs requiring access to both tautomeric forms for comprehensive structure-activity relationship studies.
Recent advances in biocatalytic synthesis have enabled selective formation of specific indazole tautomers under mild reaction conditions [12]. These enzymatic approaches provide environmentally friendly alternatives to traditional synthetic methods while offering excellent control over tautomeric outcomes and regioselectivity.
The clinical applications of 1H versus 2H-indazole bioisosteres span multiple therapeutic areas, with each tautomeric form offering distinct advantages for specific applications. FDA-approved drugs containing indazole scaffolds primarily utilize the thermodynamically favored 1H-form, including compounds such as axitinib, niraparib, and granisetron [13]. However, emerging research suggests that 2H-indazole derivatives may offer advantages for specific therapeutic targets requiring enhanced basicity or distinct binding modes.